

Spectroscopic Data and Analysis of (+)-cis-Rose Oxide: A Technical Guide

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Compound of Interest

Compound Name: (+)-cis-Rose oxide

Cat. No.: B1239159

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This technical guide provides a comprehensive overview of the key spectroscopic data for the monoterpene ether, **(+)-cis-rose oxide**. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental protocols, and a logical workflow for the analysis of this compound. **(+)-cis-Rose oxide**, with the IUPAC name (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane, is a significant fragrance and flavor compound found in nature. Its chemical formula is $C_{10}H_{18}O$, and it has a molecular weight of 154.25 g/mol .

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(+)-cis-rose oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Data for cis-Rose Oxide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.10	d	10.0	H-1'
4.43	dd	10.0, 2.5	H-2
3.90	ddd	11.0, 4.0, 2.0	H-6a
3.45	td	11.0, 2.5	H-6b
1.95	m	H-3a	
1.85	m	H-4	
1.69	s	H-3' (E-methyl)	
1.61	s	H-3' (Z-methyl)	
1.18	m	H-5a	
1.11	m	H-3b	
1.05	ddd	12.0, 4.0, 2.5	
0.92	d	6.5	4-CH ₃

¹³C NMR Spectroscopic Data for cis-Rose Oxide

Chemical Shift (δ) ppm	Carbon Assignment
134.6	C-2'
122.8	C-1'
75.8	C-2
67.8	C-6
35.1	C-3
34.2	C-5
27.0	C-4
25.9	C-3' (E-methyl)
22.0	4-CH ₃
18.6	C-3' (Z-methyl)

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for cis-Rose Oxide

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Strong	C-H stretching (alkane)
2920	Strong	C-H stretching (alkane)
2870	Medium	C-H stretching (alkane)
1675	Medium	C=C stretching (alkene)
1455	Medium	C-H bending (alkane)
1375	Medium	C-H bending (gem-dimethyl)
1080	Strong	C-O-C stretching (ether)

Note: The near-infrared (NIR) spectrum of rose oxide also shows characteristic bands related to C-H and C-O stretching overtones and combinations in the regions of 4000–4800 cm⁻¹,

6400–6800 cm^{-1} , and 7200–7600 cm^{-1} for C-H stretching, and 6400–7600 cm^{-1} for C-O stretching.^[1]

Mass Spectrometry (MS)

Key Mass Fragments from Electron Ionization (EI) of cis-Rose Oxide

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
139	100	$[\text{M} - \text{CH}_3]^+$
111	25	$[\text{C}_8\text{H}_{15}]^+$
95	10	$[\text{C}_7\text{H}_{11}]^+$
83	26	$[\text{C}_6\text{H}_{11}]^+$
69	55	$[\text{C}_5\text{H}_9]^+$
55	27	$[\text{C}_4\text{H}_7]^+$
41	32	$[\text{C}_3\text{H}_5]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials and Equipment:

- **(+)-cis-Rose oxide** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% TMS
- 5 mm NMR tubes

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(+)-cis-rose oxide** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, avoiding the transfer of any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.
 - Set the sample temperature to a constant value, typically 298 K.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to approximately 12 ppm, centered around 5 ppm.
 - Acquire 16-64 scans to achieve a good signal-to-noise ratio.
 - Set the relaxation delay to 1-2 seconds.

- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse program.
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Acquire a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the relaxation delay to 2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
 - Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum and identify the multiplicities and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **(+)-cis-rose oxide**.

Materials and Equipment:

- **(+)-cis-Rose oxide** sample (liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning
- Soft tissue wipes

Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer and ATR accessory are clean and dry.
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application:
 - Place a single drop of liquid **(+)-cis-rose oxide** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .
 - Co-add and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to specific functional groups using standard IR correlation tables.
 - Note the wavenumber, intensity, and shape of the significant peaks.
- Cleaning:
 - Thoroughly clean the ATR crystal with a soft tissue soaked in isopropanol or acetone and allow it to dry completely before the next measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **(+)-cis-rose oxide**.

Materials and Equipment:

- **(+)-cis-Rose oxide** sample
- High-purity solvent for dilution (e.g., ethyl acetate or hexane)

- GC-MS system equipped with a capillary column (e.g., HP-5MS)
- Autosampler vials
- Microsyringe

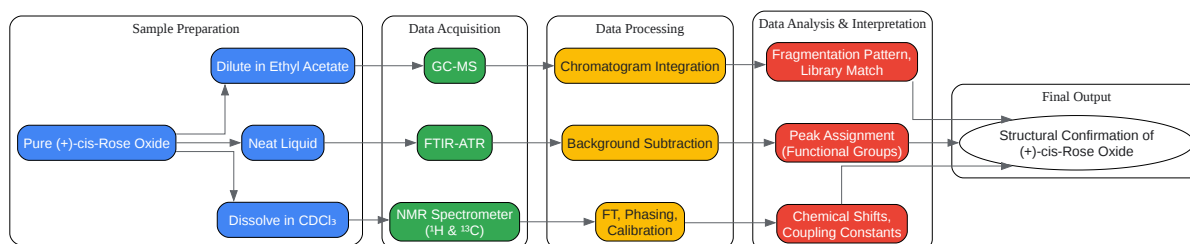
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **(+)-cis-rose oxide** (e.g., 100 µg/mL) in a suitable volatile solvent like ethyl acetate.
 - Transfer the solution to an autosampler vial.
- GC-MS Instrument Conditions:
 - Injector:
 - Temperature: 250 °C
 - Injection volume: 1 µL
 - Mode: Split (e.g., 20:1 split ratio)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 5 °C/min.
 - Final hold: Hold at 240 °C for 5 minutes.
 - Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.

- Mass range: Scan from m/z 40 to 400.
- Ion source temperature: 230 °C
- Quadrupole temperature: 150 °C
- Data Acquisition and Analysis:
 - Inject the sample and acquire the total ion chromatogram (TIC).
 - Identify the peak corresponding to **(+)-cis-rose oxide** based on its retention time.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **(+)-cis-rose oxide**.



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Caption: General workflow for the spectroscopic analysis of **(+)-cis-Rose oxide**.

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References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of (+)-cis-Rose Oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239159#spectroscopic-data-nmr-ir-ms-of-cis-rose-oxide\]](https://www.benchchem.com/product/b1239159#spectroscopic-data-nmr-ir-ms-of-cis-rose-oxide)

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